molecular formula C9H9NO2S B1267049 2,5-Dimethoxyphenyl isothiocyanate CAS No. 40532-06-7

2,5-Dimethoxyphenyl isothiocyanate

Cat. No.: B1267049
CAS No.: 40532-06-7
M. Wt: 195.24 g/mol
InChI Key: RADQLZMDTYWZKA-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.238. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its applications in various fields, including synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxyphenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethoxyphenyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • 4-Methoxyphenyl isothiocyanate
  • 3,4-Dimethoxyphenyl isothiocyanate

Uniqueness

2,5-Dimethoxyphenyl isothiocyanate is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. This structural feature influences its reactivity and biological activity, making it distinct from other isothiocyanates .

Properties

IUPAC Name

2-isothiocyanato-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-3-4-9(12-2)8(5-7)10-6-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQLZMDTYWZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193564
Record name 2,5-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40532-06-7
Record name 2,5-Dimethoxyphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040532067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxyphenyl isothiocyanate
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Synthesis routes and methods

Procedure details

To a solution of 2,5-dimethoxyaniline (61.2 g, 0.4 mol) and triethylamine (75 ml, 0.48 mol) in 300 ml of tetrahydrofuran was added carbon disulfide (91.2 g, 0.48 mol) at 5° C. and stirring was continued for 3 hours. To the reaction mixture kept at 5° C. was added N,N'-dicyclohexylcarbodiimide (99 g, 0.48 mol) and stirring was continued for another 3 hours. To the reaction mixture were added 2N HCl solution (100 ml) and hexane (100 ml) and an aqueous layer was separated. n-Hexane (100 ml) was further added to an organic layer and precipitates were filtered off. The solvents were distilled off under reduced pressure and a crude oily product was obtained. Separation and purification by chromatography using a silica gel column gave oily 2,5-dimethoxyphenylisothiocyanate (45 g, yield 57%).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
91.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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